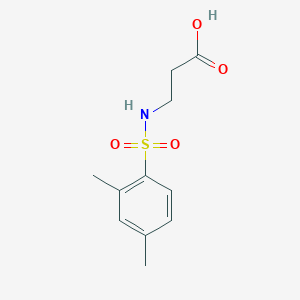

3-(2,4-Dimethylbenzenesulfonamido)propanoic acid

Description

3-(2,4-Dimethylbenzenesulfonamido)propanoic acid is a sulfonamide derivative featuring a propanoic acid backbone linked to a 2,4-dimethyl-substituted benzene ring via a sulfonamido (-SO₂-NH-) group. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the versatility of the sulfonamide moiety, which contributes to hydrogen bonding, solubility, and receptor interactions.

Properties

IUPAC Name |

3-[(2,4-dimethylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-3-4-10(9(2)7-8)17(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJMXZNDVJZKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylbenzenesulfonamido)propanoic acid typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with alanine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylbenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

3-(2,4-Dimethylbenzenesulfonamido)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the benzene ring significantly influence pharmacological and chemical properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro) increase acidity and may enhance binding to charged residues in target proteins.

Bioisosteric Replacements of the Carboxylic Acid Group

Replacing the carboxylic acid with bioisosteres can modulate pharmacokinetics. Cyclopentane-1,2-dione derivatives, such as compound 9 from , exhibit comparable TP receptor antagonism (IC₅₀ ~ parent carboxylic acid), suggesting utility in reducing ionization-related toxicity .

Pharmacological Activities of Structural Analogs

- Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show promise as anticancer agents due to antioxidant properties and synthetic adaptability. Substitutions on the phenyl ring (e.g., hydroxyl, methoxy) correlate with enhanced activity .

- Receptor Antagonism: Derivatives like 3-[(4-methylphenyl)sulfonamido]propanoic acid are potent TP receptor antagonists, highlighting the sulfonamide’s role in receptor interaction .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | pKa (Carboxylic Acid) |

|---|---|---|---|

| This compound | 2.1 | 0.15 | 3.8 |

| 3-[(3-Nitrophenyl)sulfonamido]propanoic acid | 1.8 | 0.08 | 2.9 |

| 3-(2-Fluorobenzenesulfonamido)propanoic acid | 1.9 | 0.20 | 3.5 |

Biological Activity

3-(2,4-Dimethylbenzenesulfonamido)propanoic acid is an organic compound notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features a sulfonamide group attached to a propanoic acid moiety, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₅NO₄S

- CAS Number : 554423-44-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group can inhibit specific enzymes and proteins, leading to biological effects such as:

- Antimicrobial Activity : Inhibition of bacterial enzymes, which may disrupt cell wall synthesis or metabolic pathways.

- Anti-inflammatory Effects : Modulation of immune responses by altering cytokine production.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS).

Table 1: Summary of Biological Activities

Case Study: Cytokine Release Assay

In a controlled study, PBMC were treated with varying concentrations of this compound. The results indicated:

- At a concentration of 100 µg/mL, the compound significantly inhibited TNF-α production by approximately 44% to 60%, comparable to control levels without stimulation.

- The highest doses also reduced IFN-γ levels by up to 79%, demonstrating its potential as an immunomodulatory agent.

Comparative Analysis with Related Compounds

The compound's structure is similar to other sulfonamide derivatives, which are known for their therapeutic properties. A comparison with related compounds reveals unique features in its biological profile:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Yes | Yes |

| 3-(2,4-Dimethylbenzenesulfonamido)butanoic acid | Moderate | Moderate |

| 3-(2,4-Dimethylbenzenesulfonamido)ethanoic acid | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.